molecular formula C16H12N4O3S2 B2603388 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034333-50-9

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2603388
CAS No.: 2034333-50-9
M. Wt: 372.42
InChI Key: HPKRNQXFKHHHCM-UHFFFAOYSA-N
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Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a pyridine ring, and a benzothiadiazole moiety, all connected through a sulfonamide linkage. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted sulfonamides

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its combination of furan, pyridine, and benzothiadiazole moieties, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-25(22,15-3-1-2-14-16(15)20-24-19-14)18-9-11-4-5-13(17-8-11)12-6-7-23-10-12/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKRNQXFKHHHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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